Cefcanel daloxate hydrochloride is derived from cefcanel, which itself is a third-generation cephalosporin antibiotic. The compound was developed to improve bioavailability and stability compared to traditional cephalosporins. The compound's classification as a prodrug indicates that it requires metabolic activation to release the active drug, cefcanel, which demonstrates efficacy against various Gram-negative and Gram-positive bacteria, including strains of Escherichia coli and Klebsiella aerogenes .
The synthesis of cefcanel daloxate hydrochloride involves the esterification of cefcanel with a suitable acid chloride or anhydride to form the diester prodrug. The general synthetic route includes the following steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. Specific conditions may vary based on the scale of synthesis and desired characteristics of the final product .
Cefcanel daloxate hydrochloride has a complex molecular structure characterized by its cephalosporin backbone. The molecular formula is with a molecular weight of approximately 398.4 g/mol.
The spatial arrangement of these groups allows for interaction with bacterial cell wall synthesis enzymes, enhancing its efficacy as an antibiotic .
Cefcanel daloxate hydrochloride undergoes several chemical reactions during its metabolism:
These reactions are crucial for understanding both the pharmacokinetics and pharmacodynamics of cefcanel daloxate hydrochloride.
The mechanism of action for cefcanel daloxate hydrochloride primarily revolves around its active metabolite, cefcanel. It exerts its antibacterial effect by:
Pharmacokinetic studies indicate that after oral administration, cefcanel achieves peak plasma concentrations rapidly, allowing for effective therapeutic levels against susceptible bacterial strains .
Cefcanel daloxate hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulating effective dosage forms for clinical use .
Cefcanel daloxate hydrochloride has several significant applications in medicine:
Cefcanel daloxate hydrochloride (CAS 92602-21-6) is a bifunctional cephalosporin prodrug with the systematic chemical name (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride [5] [6]. Its molecular formula is C₂₇H₂₈ClN₅O₉S₃, with a molecular weight of 698.18 g/mol [1] [9]. The structure integrates three key components (Figure 1):
Table 1: Molecular Properties of Cefcanel Daloxate Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 92602-21-6 |
Molecular Formula | C₂₇H₂₈ClN₅O₉S₃ |
Molecular Weight | 698.18 g/mol |
Chiral Centers | 7 |
Key Functional Groups | β-lactam, dioxolone ester, amide bond |
Prodrug Activation Site | Ester bonds at C4 carboxylate and mandelate |
The prodrug design exploits intestinal esterase susceptibility while maintaining stability in gastric fluids. The dioxolone ester at C4 enhances intestinal absorption by increasing lipophilicity, whereas the L-alanyl-mandelate ester requires hepatic metabolism for activation [3] [6]. This bifurcated design enables targeted release of the active metabolite, cefcanel, in systemic circulation [7].
The bioactivation of cefcanel daloxate hydrochloride involves sequential enzymatic hydrolysis at two sites, releasing the active cephalosporin, cefcanel (molecular weight: 508.6 g/mol) [3] [7]:
Hydrolysis Pathway:
Table 2: Key Metabolites and Their Excretion Patterns
Metabolite | Excretion (% Dose) | Half-life (hr) | Bioactivity |
---|---|---|---|
Cefcanel (active drug) | 38.2 ± 3.8% in urine | ≈1.0 | Antibacterial |
Mandelic acid glycine conjugate | 3.7 ± 0.5% in urine | ≈15 | Inactive |
N-Mandelyl-2-aminoethanol | 7.5 ± 3.0% in urine | Not reported | Inactive |
The absolute bioavailability of cefcanel after oral administration of the prodrug is approximately 40% [3]. Renal clearance of intact cefcanel is 136–174 ml/min/1.73 m², indicating active tubular secretion in addition to glomerular filtration [3]. Notably, >30% of urinary metabolites originate from non-systemic hydrolysis in the gastrointestinal tract, where gut bacteria generate metabolites that undergo slow absorption [3].
The stability of cefcanel daloxate hydrochloride is highly dependent on pH and enzymatic conditions, with significant implications for its oral bioavailability:
Gastrointestinal Stability:
Systemic Stability:
Table 3: Stability Characteristics Under Physiological Conditions
Condition | Half-life | Primary Degradation Pathway | Bioactivity Impact |
---|---|---|---|
Simulated gastric fluid (pH 1.2) | >2 hours | Acid-catalyzed ester hydrolysis | Minimal (<20% loss) |
Simulated intestinal fluid (pH 6.8) | <0.5 hours | Esterase-mediated hydrolysis | Required for activation |
Human plasma (37°C) | ≈4 hours | Carboxylesterase-mediated hydrolysis | Slow activation to cefcanel |
Buffer (pH 7.4, 37°C) | 8–12 hours | Hydrolysis and β-lactam degradation | Significant loss of activity |
The prodrug’s instability in intestinal fluids necessitates enteric coating in formulations to prevent premature hydrolysis [6]. Despite this sensitivity, the bifurcated hydrolysis mechanism ensures that >90% of absorbed drug is converted to active cefcanel before reaching systemic circulation, with only trace amounts of intermediate metabolites detected in plasma [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7